3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound with the molecular formula C17H15NO8. It is characterized by a unique spiro structure, which includes a benzodioxole ring and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[55]undecane-2,4-dione typically involves multiple stepsThe final step involves the formation of the spiro structure through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The nitro group and benzodioxole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Shares the benzodioxole ring and nitro group but differs in the overall structure.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Contains the benzodioxole ring but has a different functional group arrangement.
Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]: Another compound with a benzodioxole ring, used in different applications.
Uniqueness
3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5854-21-7 |
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Molecular Formula |
C17H15NO8 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H15NO8/c19-15-11(16(20)26-17(25-15)4-2-1-3-5-17)6-10-7-13-14(24-9-23-13)8-12(10)18(21)22/h6-8H,1-5,9H2 |
InChI Key |
NULOKQXGVLVNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)O2 |
Origin of Product |
United States |
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